Butaprost
Butaprost
Butaprost, a structural analog of PGE2, is a selective agonist for the EP2 receptor subtype. EP2 receptors are expressed on human neutrophils and on respiratory, vascular, and uterine smooth muscle. Butaprost binds with about 1/10 the affinity of PGE2 to the recombinant murine EP2 receptor, and does not bind appreciably to any of the other murine EP receptors or DP, TP, FP, or IP receptors. The EC50 for the stimulation of cAMP by butaprost in COS cells transfected with the human EP2 receptor is about 5 µM, while the EC50 for PGE2 in this assay is about 43 nM. Butaprost has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Cayman Chemical is a leading manufacturer of prostaglandin products and is currently the sole supplier of butaprost.
Brand Name:
Vulcanchem
CAS No.:
69685-22-9
VCID:
VC0157854
InChI:
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3
SMILES:
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Molecular Formula:
C24H40O5
Molecular Weight:
408.6
Butaprost
CAS No.: 69685-22-9
Reference Standards
VCID: VC0157854
Molecular Formula: C24H40O5
Molecular Weight: 408.6
CAS No. | 69685-22-9 |
---|---|
Product Name | Butaprost |
Molecular Formula | C24H40O5 |
Molecular Weight | 408.6 |
IUPAC Name | methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate |
Standard InChI | InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3 |
Standard InChIKey | XRISENIKJUKIHD-KHAOJFLNSA-N |
SMILES | CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O |
Description | Butaprost, a structural analog of PGE2, is a selective agonist for the EP2 receptor subtype. EP2 receptors are expressed on human neutrophils and on respiratory, vascular, and uterine smooth muscle. Butaprost binds with about 1/10 the affinity of PGE2 to the recombinant murine EP2 receptor, and does not bind appreciably to any of the other murine EP receptors or DP, TP, FP, or IP receptors. The EC50 for the stimulation of cAMP by butaprost in COS cells transfected with the human EP2 receptor is about 5 µM, while the EC50 for PGE2 in this assay is about 43 nM. Butaprost has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells. Cayman Chemical is a leading manufacturer of prostaglandin products and is currently the sole supplier of butaprost. |
Synonyms | 15-deoxy-16S-hydroxy-17-cyclobutyl PGE1 methyl ester;TR 4979 |
Reference | 1.Regan, J.W.,Bailey, T.J.,Pepperl, D.J., et al. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype. Molecular Pharmacology 46, 213-220 (1994). |
PubChem Compound | 53394153 |
Last Modified | Nov 11 2021 |
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